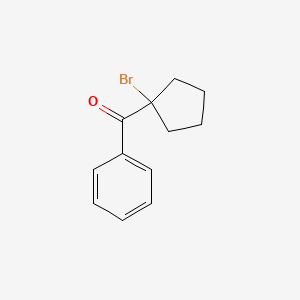
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Plastic Scintillators and Luminescence
Naphthalene derivatives have been explored for their scintillation properties when used as luminescent dyes in plastic scintillators based on polymethyl methacrylate. These compounds, including naphthalene and its variations, have been shown to maintain scintillation efficiency, optical transparency, and stability under thermal, light, and radiation conditions. The introduction of specific luminescent activators and wavelength shifters can further enhance these properties (Salimgareeva & Kolesov, 2005).
Synthesis and Applications of Naphthalene Derivatives
The synthesis of 1,3-dihydroxynaphthalene and its applications have been reviewed, highlighting efficient synthesis routes and the potential for eco-friendly processes. This compound's synthesis, which shares a structural resemblance to the query compound, indicates a broad interest in naphthalene derivatives for various applications, including but not limited to dye production (Zhang You-lan, 2005).
Environmental and Health Impacts
The ubiquity and impacts of naphthalene in the environment, including its classification as a possible human carcinogen, emphasize the importance of studying such compounds. Research into the sources, emissions, and concentrations of naphthalene derivatives in indoor and outdoor air contributes to understanding their environmental and health implications, guiding the development of safer compounds and mitigation strategies (Jia & Batterman, 2010).
Medicinal Applications of Naphthalimide Derivatives
Naphthalimide compounds, which are structurally related to naphthalene derivatives, show extensive potential in medicinal applications. Their ability to interact with biological targets via noncovalent bonds makes them promising candidates for anticancer agents, with some derivatives currently in clinical trials. This research underscores the vast potential of naphthalene derivatives in developing novel therapeutic agents (Gong et al., 2016).
Biodegradation and Environmental Remediation
Studies on the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, emphasize the role of microbial processes in mitigating environmental pollution. Understanding the genetic regulation of naphthalene degradation pathways offers insights into bioremediation strategies, potentially relevant to managing compounds similar to the query compound (Peng et al., 2008).
Propiedades
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-25-16-9-11-17(12-10-16)26(23,24)21-14-13-20(22)19-8-4-6-15-5-2-3-7-18(15)19/h2-12,20-22H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVPSJPYACIHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2445023.png)
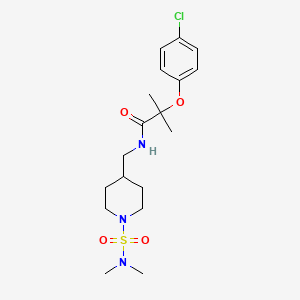
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2445026.png)
![1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2445027.png)
![(3-Fluoropyridin-4-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2445028.png)

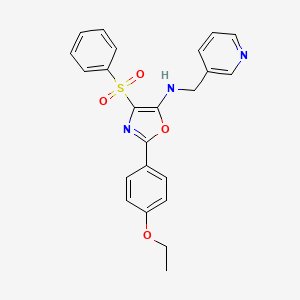

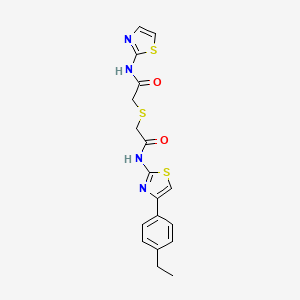
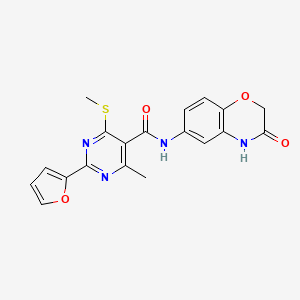
![1'-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2445042.png)

![1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2445044.png)
